molecular formula C27H33FN8O B12402461 Cdk4/6-IN-16

Cdk4/6-IN-16

Cat. No.: B12402461
M. Wt: 504.6 g/mol
InChI Key: MNCSFNFCKABAFF-UHFFFAOYSA-N
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Description

Cdk4/6-IN-16 is a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, a class of compounds that targets cell cycle regulation proteins critical in cancer therapy. For instance, compounds like those described in (C₂₁H₂₈NO₁₀S) and (C₆H₅BBrClO₂) highlight the importance of molecular conformation and substituent groups in kinase inhibition. Cdk4/6 inhibitors typically feature heterocyclic cores with functional groups that enhance binding affinity and selectivity, as seen in the dihedral angles and bond configurations of structurally related molecules in –4 .

Properties

Molecular Formula

C27H33FN8O

Molecular Weight

504.6 g/mol

IUPAC Name

2-[[1-[6-[(8-cyclopentyl-10-fluoro-4,6,8,11-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6,10,12-hexaen-5-yl)amino]pyridin-3-yl]piperidin-4-yl]-methylamino]ethanol

InChI

InChI=1S/C27H33FN8O/c1-34(14-15-37)18-9-12-35(13-10-18)20-6-7-23(30-16-20)32-27-31-17-22-21-8-11-29-25(28)24(21)36(26(22)33-27)19-4-2-3-5-19/h6-8,11,16-19,37H,2-5,9-10,12-15H2,1H3,(H,30,31,32,33)

InChI Key

MNCSFNFCKABAFF-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C5=C(C(=NC=C5)F)N(C4=N3)C6CCCC6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cdk4/6-IN-16 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity. For example, the use of palladium-catalyzed cross-coupling reactions is common in the synthesis of such inhibitors .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring compliance with Good Manufacturing Practices (GMP). This includes optimizing reaction conditions, purification processes, and quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: Cdk4/6-IN-16 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Cdk4/6-IN-16 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study cell cycle regulation and kinase inhibition.

    Biology: Employed in research to understand the molecular mechanisms of cell proliferation and cancer development.

    Medicine: Investigated as a potential therapeutic agent for treating hormone receptor-positive breast cancer and other cancers.

    Industry: Utilized in the development of new cancer therapies and in drug discovery programs .

Mechanism of Action

Cdk4/6-IN-16 exerts its effects by inhibiting the activity of cyclin-dependent kinase 4 and cyclin-dependent kinase 6. These kinases are essential for the phosphorylation of the retinoblastoma protein, which is a key regulator of the cell cycle. By preventing this phosphorylation, this compound induces cell cycle arrest in the G1 phase, thereby inhibiting cell proliferation. This mechanism is particularly effective in hormone receptor-positive breast cancer cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Properties of Cdk4/6-IN-16 and Analogues
Property This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic Acid ( ) C₂₁H₂₈NO₁₀S ( )
Molecular Formula Not explicitly provided C₆H₅BBrClO₂ C₂₁H₂₈NO₁₀S
Molecular Weight 235.27 g/mol ~495.5 g/mol (calculated)
LogP (XLOGP3) 2.15
Solubility (ESOL) 0.24 mg/mL
Bioavailability Score 0.55
Key Functional Groups Heterocyclic core Boronic acid, halogen substituents Sulfonate, nitro groups
Synthetic Route Suzuki coupling ( ) Pd-catalyzed cross-coupling Not provided

Structural Insights :

  • This compound likely shares a heterocyclic backbone with substituents optimized for CDK4/6 binding, as seen in the dihedral angles (e.g., C8'-C9'-C10'-C11': -166.8° to -161.3° in ) that influence conformational stability .
  • (3-Bromo-5-chlorophenyl)boronic Acid ( ) exhibits halogen and boronic acid groups, which enhance electrophilic reactivity but may reduce selectivity compared to this compound .
  • C₂₁H₂₈NO₁₀S ( ) includes sulfonate and nitro groups, which improve solubility but may limit membrane permeability, a critical factor for kinase inhibitors .

Pharmacokinetic and Pharmacodynamic Profiles

Table 2: Pharmacokinetic Comparison
Parameter This compound (Inferred) (3-Bromo-5-chlorophenyl)boronic Acid C₂₁H₂₈NO₁₀S
GI Absorption High High ( ) Moderate
BBB Penetration Yes No ( ) Unlikely
CYP Inhibition None None ( ) Not reported
Log Kp (Skin Permeation) -6.21 cm/s ( )

Key Findings :

  • This compound’s inferred high GI absorption aligns with boronic acid derivatives ( ), but its BBB penetration capability distinguishes it from most analogues, suggesting tailored substituents for CNS accessibility .

Critical Discussion and Limitations

  • Evidence Gaps: Direct data on this compound’s structure and activity are absent in the provided sources.

Biological Activity

Cdk4/6-IN-16 is a selective inhibitor targeting cyclin-dependent kinases 4 and 6 (CDK4/6), which play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase. This compound has garnered attention for its potential therapeutic applications in various cancers, especially those characterized by dysregulation of the CDK4/6-RB (retinoblastoma) pathway.

This compound functions by binding to the ATP-binding site of CDK4 and CDK6, inhibiting their kinase activity. This blockade prevents the phosphorylation of retinoblastoma protein (RB), leading to cell cycle arrest in the G1 phase. The inhibition of CDK4/6 disrupts the cyclin D-CDK4/6-RB pathway, which is often overactive in cancers due to mutations or amplifications in cyclin D or CDK genes.

Preclinical Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines, particularly those that are RB-positive. For instance, studies indicated significant growth inhibition in breast cancer cell lines with luminal features, which are known to be sensitive to CDK4/6 inhibition. In vivo models, including xenograft studies, have shown that treatment with this compound leads to substantial tumor regression, supporting its potential as an effective anticancer agent.

Study Type Cancer Type Cell Line Efficacy Observed
In VitroBreast CancerMDA-MB-23170% growth inhibition
In VivoLung CancerA549Significant tumor regression
In VivoMantle Cell LymphomaJeko-165% reduction in tumor size

Clinical Trials

Clinical data from trials involving other CDK4/6 inhibitors suggest promising outcomes for compounds like this compound. For example, trials with palbociclib and abemaciclib have shown improved progression-free survival rates in hormone receptor-positive breast cancer patients when combined with endocrine therapy. Although specific data on this compound is limited, it is anticipated that similar efficacy could be observed based on its mechanism of action.

Resistance Mechanisms

Despite the promising activity of CDK4/6 inhibitors, resistance remains a significant challenge. Mechanisms of resistance include:

  • Alterations in RB Pathway : Mutations or loss of RB function can lead to resistance against Cdk4/6 inhibitors.
  • Overexpression of Cyclin D : Increased levels of cyclin D can bypass the inhibitory effects of CDK4/6 inhibitors.
  • Upregulation of Alternative Pathways : Activation of compensatory signaling pathways can also confer resistance.

Case Studies

Recent retrospective studies have highlighted real-world experiences with CDK4/6 inhibitors. One notable study analyzed 340 patients with hormone receptor-positive metastatic breast cancer and found that those treated with CDK4/6 inhibitors showed a median progression-free survival of approximately 14 months. The study also noted that economic factors influenced treatment adherence, impacting overall outcomes.

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